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For Researchers, Scientists, and Drug Development Professionals

Brivanib alaninate, an oral tyrosine kinase inhibitor, has been investigated in numerous
clinical trials for its efficacy in treating various solid tumors. This guide provides a meta-analysis
of key clinical trial outcomes, comparing its performance against other established cancer
therapies. Experimental data is presented to offer a clear, objective overview for researchers,
scientists, and drug development professionals.

Mechanism of Action

Brivanib is a dual inhibitor, targeting both Vascular Endothelial Growth Factor Receptors
(VEGFR) and Fibroblast Growth Factor Receptors (FGFR).[1] These receptors are crucial
mediators of tumor angiogenesis and cell proliferation. By inhibiting these pathways, brivanib
aims to stifle tumor growth and vascularization. Preclinical studies have demonstrated its
potent anti-tumor and anti-angiogenic effects across various tumor models, including
hepatocellular carcinoma (HCC) and colorectal cancer.[2]

VEGF and FGF Signaling Pathways

The following diagram illustrates the simplified signaling cascades of VEGF and FGF pathways
and the point of inhibition by brivanib.
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Brivanib inhibits VEGFR and FGFR signaling pathways.

Clinical Trial Data Summary

The clinical development of brivanib has encompassed several Phase Il and Phase Il trials,
primarily in hepatocellular carcinoma (HCC) and colorectal cancer. While early phase trials
showed promising activity, the later phase studies presented more nuanced results.

Hepatocellular Carcinoma (HCC)

Brivanib was extensively studied in HCC, both as a first-line and second-line therapy.

Phase Il Trials in HCC:
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Data from a Phase II, open-label study in patients with advanced HCC.[3][4][5]

Phase Il Trial: BRISK-FL (First-Line HCC)

The BRISK-FL trial was a pivotal study comparing brivanib to the then-standard-of-care,

sorafenib, in patients with advanced HCC who had not received prior systemic therapy.
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Brivanib Sorafenib Hazard Ratio
Outcome p-value
(N=577) (N=578) (95.8% CiI)
Median Overall Not Met (for non-
, 9.5 months 9.9 months 1.06(0.93-1.22)
Survival (OS) inferiority)
Median Time to
Progression 4.2 months 4.1 months 0.92(0.81-1.05) -
(TTP)
Objective
Response Rate 12% 9% - -
(ORR)
Disease Control
64% 66% - -

Rate (DCR)

Key Grade 3/4 Adverse Events (Brivanib vs. Sorafenib):

Hypertension: 13% vs. 5%

Fatigue: 15% vs. 7%

Hyponatremia: 23% vs. 9%

Hand-foot skin reaction: 2% vs. 15%

The BRISK-FL study did not meet its primary endpoint of non-inferiority in overall survival

compared to sorafenib. While brivanib showed similar anti-tumor activity based on secondary

endpoints, it was less well-tolerated.

Colorectal Cancer (CRC)

In metastatic colorectal cancer (MCRC), brivanib was evaluated in combination with cetuximab.

Phase IIl Trial: CO.20 (Chemotherapy-Refractory, K-RAS Wild-Type mCRC)

The CO.20 trial investigated the addition of brivanib to cetuximab in patients with metastatic,

chemotherapy-refractory, K-RAS wild-type colorectal cancer.
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Brivanib + Placebo + .
) . Hazard Ratio
Outcome Cetuximab Cetuximab p-value
(95% CiI)

(N=376) (N=374)

Median Overall
, 8.8 months 8.1 months 0.88 (0.74-1.03) 0.12

Survival (OS)
Median
Progression-Free 5.0 months 3.4 months 0.72 (0.62-0.84) <0.0001
Survival (PFS)
Partial Response

13.6% 7.2% - 0.004

Rate

Key Grade 3/4 Adverse Events (Brivanib + Cetuximab vs. Placebo + Cetuximab):

Any Grade =3 AE: 78% vs. 53%

Fatigue: 25% vs. 11%

Rash: 10% vs. 5%

Hypertension: 11% vs. not reported

Although the combination of brivanib and cetuximab significantly improved progression-free

survival and response rates, it did not translate into a significant overall survival benefit and

was associated with increased toxicity.[6][7][8]

Experimental Protocols
BRISK-FL Trial Workflow

The BRISK-FL trial was a randomized, double-blind, multicenter Phase Ill study.
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Workflow of the BRISK-FL clinical trial.

CO0.20 Trial Workflow

The CO.20 trial was a randomized, double-blind, placebo-controlled, multicenter Phase Il
study.
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Workflow of the CO.20 clinical trial.

Conclusion

The clinical trial history of brivanib alaninate demonstrates a promising preclinical rationale
and early clinical activity. However, in large-scale Phase lll trials, it failed to demonstrate a
significant overall survival benefit over the standard of care in both first-line hepatocellular
carcinoma and chemotherapy-refractory colorectal cancer. While improvements in secondary
endpoints like progression-free survival and response rate were observed in the colorectal
cancer setting, these were accompanied by increased toxicity. These findings underscore the
challenges of translating preclinical efficacy into clinical benefit and highlight the importance of
the therapeutic window in drug development. The data from these trials provide valuable
insights for researchers working on novel tyrosine kinase inhibitors and combination therapies
in oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b612237?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/21391890/
https://pubmed.ncbi.nlm.nih.gov/18829493/
https://pubmed.ncbi.nlm.nih.gov/18829493/
https://pubmed.ncbi.nlm.nih.gov/18829493/
https://aacrjournals.org/clincancerres/article/17/7/1973/12722/Phase-II-Open-Label-Study-of-Brivanib-as-First
https://aacrjournals.org/clincancerres/article/18/7/2090/77866/Phase-II-Open-Label-Study-of-Brivanib-as-Second
https://pubmed.ncbi.nlm.nih.gov/21349999/
https://pubmed.ncbi.nlm.nih.gov/21349999/
https://blogs.the-hospitalist.org/content/brivanib-disappoints-kras-wild-type-colorectal-cancer
https://ascopost.com/issues/july-25-2013/addition-of-brivanib-to-cetuximab-in-chemotherapy-refractory-metastatic-wild-type-kras-colorectal-cancer-key-results/
https://ascopost.com/issues/july-25-2013/addition-of-brivanib-to-cetuximab-in-chemotherapy-refractory-metastatic-wild-type-kras-colorectal-cancer-key-results/
https://pubmed.ncbi.nlm.nih.gov/23690424/
https://pubmed.ncbi.nlm.nih.gov/23690424/
https://pubmed.ncbi.nlm.nih.gov/23690424/
https://pubmed.ncbi.nlm.nih.gov/23690424/
https://www.benchchem.com/product/b612237#meta-analysis-of-brivanib-alaninate-clinical-trial-outcomes
https://www.benchchem.com/product/b612237#meta-analysis-of-brivanib-alaninate-clinical-trial-outcomes
https://www.benchchem.com/product/b612237#meta-analysis-of-brivanib-alaninate-clinical-trial-outcomes
https://www.benchchem.com/product/b612237#meta-analysis-of-brivanib-alaninate-clinical-trial-outcomes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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